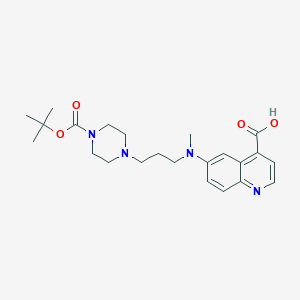
6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C23H32N4O4 and a molecular weight of 428.53 g/mol . This compound is characterized by the presence of a quinoline core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid typically involves multiple steps. One common method includes the following steps :
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the Boc-protected piperazine derivative with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives .
科学的研究の応用
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring the compound remains stable until it reaches its target site.
類似化合物との比較
Similar Compounds
- 6-[3-(4-Boc-1-piperazinyl)propoxy]quinoline-4-carboxylic Acid
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
6-[(3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}propyl)(methyl)amino]quinoline-4-carboxylic acid is unique due to its specific combination of a quinoline core, a piperazine ring, and a Boc protecting group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C23H32N4O4 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
6-[methyl-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]amino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O4/c1-23(2,3)31-22(30)27-14-12-26(13-15-27)11-5-10-25(4)17-6-7-20-19(16-17)18(21(28)29)8-9-24-20/h6-9,16H,5,10-15H2,1-4H3,(H,28,29) |
InChIキー |
GAKVZDIPMYMTHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN(C)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



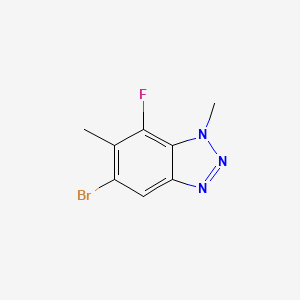

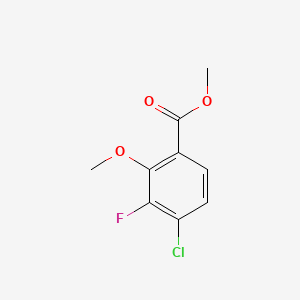
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

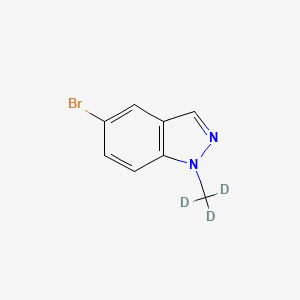
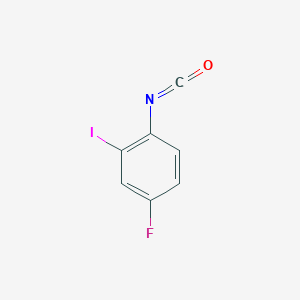
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
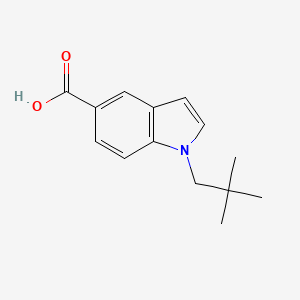
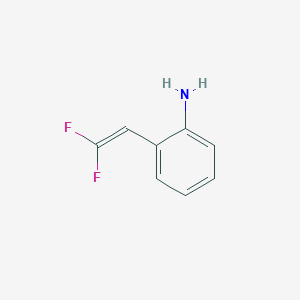
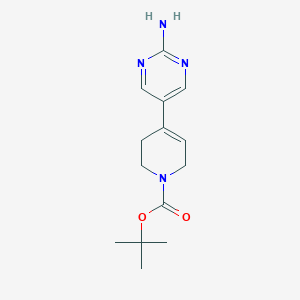
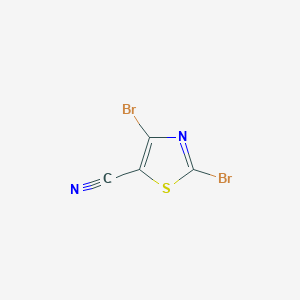
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
